2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide
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Overview
Description
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide is a complex organic compound with diverse applications in scientific research, particularly in medicinal chemistry. Known for its intricate structure featuring a thiazolidine ring and an acetamide group, it holds significant potential in various chemical and biological investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multi-step reactions. One common method includes:
Thiazolidine Formation: : The reaction of thioamide with a carbonyl compound in the presence of a base.
Imine Formation: : Condensation of the intermediate with an aniline derivative under acidic conditions.
Final Coupling: : The imine is then reacted with an acyl chloride in the presence of a base like pyridine to form the final acetamide product.
Industrial Production Methods
Industrial production scales up these methods with optimized conditions to ensure high yield and purity. The reactions are conducted in large reactors with precise temperature and pressure controls to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazolidine ring and phenyl groups.
Reduction: : Reduction of the imine group back to an amine can occur under hydrogenation conditions.
Substitution: : Various nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Peroxides, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution Reagents: : Halides, alkylating agents under basic conditions.
Major Products Formed from These Reactions
Oxidation Products: : Oxidized derivatives of the thiazolidine ring.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Functionalized aromatic compounds with diverse substituents.
Scientific Research Applications
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide has a wide array of applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Explored for possible therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways Involved: : Modulation of metabolic pathways, particularly those involving protein synthesis and cell signaling.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as thiazolidinones and acetamides, this compound is unique due to its specific substitution pattern and combination of functional groups. Similar compounds include:
Thiazolidine derivatives: : Known for their diverse biological activities.
Acetamide derivatives: : Widely studied for various pharmacological properties.
This intricate structure of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide makes it a valuable compound for in-depth research and development in multiple scientific domains.
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c33-26(29-22-14-16-23(17-15-22)31-18-8-3-9-19-31)20-25-27(34)32(24-12-6-2-7-13-24)28(35-25)30-21-10-4-1-5-11-21/h1-2,4-7,10-17,25H,3,8-9,18-20H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRYSYAJGWXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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